5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClFN3/c11-7-8(15-10(14)16-9(7)12)5-1-3-6(13)4-2-5/h1-4H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXSXLRWQZBYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=N2)N)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine are the cyclin-dependent kinases CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can effectively halt cell cycle progression.
Mode of Action
This compound acts as a selective inhibitor of CDK4 and CDK6. It binds to these kinases, preventing them from phosphorylating and inactivating the retinoblastoma (Rb) protein. This results in cell cycle arrest at the G1 phase, preventing DNA replication and cell division.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the Rb protein. This keeps the E2F transcription factors, which are necessary for the transition to the S phase, in an inactive state. As a result, the cells remain in the G1 phase, and DNA replication is halted.
Biological Activity
5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine, with the CAS number 2092793-20-7, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound's structure and functional groups suggest a range of possible interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H6BrClFN3. Its structure includes a bromine atom, a chlorine atom, and a fluorinated phenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H6BrClFN3 |
| Molecular Weight | 292.53 g/mol |
| CAS Number | 2092793-20-7 |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown promising results against various cancer cell lines.
In a study evaluating the cytotoxic effects on renal carcinoma cell lines (RFX 393), certain derivatives demonstrated notable growth inhibition percentages (GI %) ranging from 66% to over 100% at specific concentrations . The mechanism of action often involves the inhibition of key kinases associated with cancer progression.
Kinase Inhibition
The compound has been evaluated for its potential as a kinase inhibitor. In vitro studies reveal that related compounds exhibit substantial inhibitory efficacy against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with IC50 values ranging from 0.09 µM to 1.58 µM . These findings suggest that modifications in the molecular structure can enhance inhibitory potency.
Case Studies
- Renal Carcinoma Study :
- Cell Cycle Analysis :
Antimicrobial Activity
Beyond anticancer properties, some studies have suggested that similar pyrimidine derivatives may possess antimicrobial activity. This broadens the scope of potential applications for compounds like this compound in treating infections alongside cancer therapies.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their structural components. The presence of halogens (bromine, chlorine, fluorine) and their positions on the phenyl ring appear to significantly affect the compound's interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
| Compound Variant | IC50 (CDK2) | IC50 (TRKA) | GI % (RFX 393) |
|---|---|---|---|
| Compound A | 0.09 µM | 0.23 µM | 112.34 |
| Compound B | 0.22 µM | 0.89 µM | 110.55 |
| Compound C | 1.58 µM | 1.59 µM | 66.02 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine
- Molecular Formula : C₁₀H₇BrFN₃ (MW: 268.08 g/mol) .
- Key Differences : Lacks the chlorine atom at position 4 and positions the 4-fluorophenyl group at position 4 instead of 6.
- The 4-fluorophenyl group at position 4 may alter π-π stacking interactions compared to the target compound’s position 6 substitution .
5-Bromo-2-chloropyrimidin-4-amine
- Molecular Formula : C₄H₃BrClN₃ (MW: 208.44 g/mol) .
- Impact : The amine at position 4 facilitates intermolecular hydrogen bonding (N–H⋯N), forming a 2D supramolecular network in the crystal structure. This contrasts with the target compound’s amine at position 2, which may lead to distinct hydrogen-bonding patterns .
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine
Structural and Crystallographic Features
- Target Compound Inference : The 4-fluorophenyl group at position 6 is expected to induce torsional angles >80° relative to the pyrimidine ring, as observed in analogous systems (e.g., 86.1° in ), promoting layered crystal packing .
Preparation Methods
Halogenation and Amination of Pyrimidine Core
A critical step is the halogenation of the pyrimidine ring, often achieved via electrophilic substitution using reagents such as N-bromosuccinimide (NBS) for bromination and other chlorinating agents for chlorination. For example, bromination of pyridinyl amines with NBS in acetonitrile under nitrogen atmosphere and dark conditions has been reported to yield brominated aminopyridines efficiently.
The amination at the 2-position is commonly promoted by acid catalysis. Hydrochloric acid has been shown to promote amination reactions of chloro-substituted pyrimidines effectively in aqueous media, improving reaction rates and yields while minimizing side reactions like solvolysis. The use of low acid equivalents (e.g., 0.1 equiv HCl) balances activation and side-product formation.
Use of Water as a Green Solvent in Amination
Recent studies highlight the benefits of conducting amination reactions in water as a solvent, which enhances safety and reduces costs. Hydrochloric acid-promoted amination of chloro-substituted pyrimidines in water has demonstrated higher reaction rates compared to organic solvents such as ethanol, isopropanol, or DMF. This method is applicable to a range of aniline derivatives and related heterocycles, suggesting potential adaptability for preparing 5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl substituent is typically introduced via nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, although specific details for this exact compound are less documented in the available literature. The presence of halogens at the 4 and 5 positions of the pyrimidine ring allows selective functionalization, facilitating the attachment of the fluorophenyl moiety at the 6-position.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- Reaction Medium : Water as a solvent for amination improves safety and cost-efficiency, with hydrochloric acid as a mild catalyst enhancing reaction rates.
- Acid Concentration : Maintaining low acid equivalents (0.1 equiv) is crucial to avoid solvolysis side reactions while ensuring activation of the chloro substituent for nucleophilic attack.
- Substrate Scope : Amination reactions tolerate a variety of aniline derivatives, though steric hindrance and electronic effects (e.g., ortho-substitution, low pKa) can reduce yields.
- Halogenation Specificity : Controlled bromination using NBS under inert atmosphere and light-protected conditions yields selective 5-bromo substitution on pyridine rings, which may be extrapolated to pyrimidine systems.
- Crystallinity and Solubility : Highly crystalline and lipophilic pyrimidines pose challenges for aqueous reactions, sometimes necessitating alternative solvents like isopropanol for complete conversion.
Q & A
Q. What are the key synthetic routes for 5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclocondensation of halogenated chalcones with guanidine derivatives. A typical protocol involves refluxing (2E)-1-(substituted biphenyl)-3-arylprop-2-en-1-one 3a–g with guanidine nitrate in ethanol and aqueous NaOH (10%) for 8–10 hours. Reaction progress is monitored via TLC, and the product is isolated by ice-water quenching followed by ethanol crystallization . Optimization Strategies :
- Extended Heating : Adding NaOH in stages (e.g., 2 mL initially, then incremental additions) improves ring closure efficiency.
- Solvent Selection : Ethanol enhances solubility of intermediates, reducing side-product formation.
- Yield : ~79–89% yields are achievable with halogenated aryl groups (e.g., bromophenyl derivatives) due to enhanced electrophilic reactivity .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the critical spectral markers?
- Methodological Answer :
- IR Spectroscopy : Key peaks include N-H stretching (~3423 cm⁻¹), C=N (1637 cm⁻¹), and C-F (1101–1140 cm⁻¹) .
- ¹H/¹³C NMR :
- ¹H NMR : Aromatic protons (δ 7.22–8.34 ppm), NH₂ protons (δ 6.84 ppm), and pyrimidine H5 (δ 7.80 ppm) confirm substitution patterns .
- ¹³C NMR : Pyrimidine carbons (C2: ~163 ppm; C4: ~164 ppm; C6: ~164.5 ppm) and aryl carbons (δ 104–161 ppm) validate regiochemistry .
- ESI-MS : Molecular ion peaks (e.g., m/z 438.0 [M+1]⁺ for bromophenyl derivatives) confirm molecular weight .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates.
- Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities .
- Emergency Measures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How do halogen substituents (Br, Cl, F) influence the electronic structure and reactivity of the pyrimidine core?
- Methodological Answer : Halogens induce electron-withdrawing effects, modulating the pyrimidine ring’s electrophilicity. For example:
- Bromine : Enhances π-stacking interactions in biological systems via polarizability .
- Fluorine : Increases metabolic stability and lipophilicity due to its strong electronegativity and small atomic radius .
Computational studies (e.g., DFT calculations) can quantify charge distribution, while X-ray crystallography (e.g., dihedral angles of 12.8° between pyrimidine and aryl groups) reveals steric effects .
Q. What methodological approaches are recommended for resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Analysis : Test compound activity across a concentration gradient (e.g., 1–100 μM) to identify threshold effects .
- Structural Analog Comparison : Compare with derivatives lacking specific halogens (e.g., replacing Br with CH₃) to isolate substituent contributions .
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent interference (e.g., DMSO ≤0.1%) .
Q. What advanced crystallographic methods elucidate intermolecular interactions affecting the compound’s stability?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve hydrogen bonding (e.g., N–H⋯N interactions with bond lengths ~2.1 Å) and π-π stacking distances (~3.5–4.0 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F⋯H interactions contribute ~8% to crystal packing) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition temperatures >200°C correlate with strong intermolecular forces .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
